Lipophilicity (LogP) Differentiation from N-Ethyl Analogue
The target compound exhibits significantly higher predicted lipophilicity compared to its N-ethyl analogue. This difference can impact permeability, solubility, and metabolic stability in drug discovery contexts [1].
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Log Kow (KOWWIN v1.67 estimate) = 2.40 |
| Comparator Or Baseline | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 701911-46-8): XLogP3-AA = 0.8 |
| Quantified Difference | Approximately 3-fold higher (log scale difference of 1.6) |
| Conditions | Predicted using EPISuite (KOWWIN) for target; XLogP3-AA computed by PubChem for comparator [1]. |
Why This Matters
A LogP of 2.40 versus 0.8 indicates substantially higher lipophilicity, which can be a decisive factor in selecting a building block for optimizing membrane permeability in drug design.
- [1] PubChem. (n.d.). 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved April 18, 2024, from https://pubchem.ncbi.nlm.nih.gov/compound/3157461 View Source
